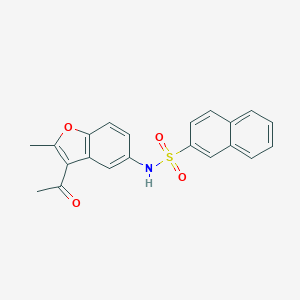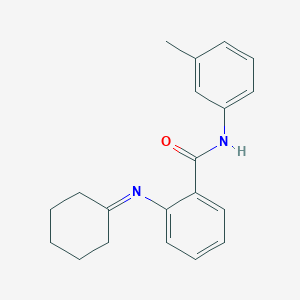
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both an iodophenyl group and a thienyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-iodoaniline with 2-thiophenylacetic acid. The process generally includes the following steps:
Formation of the Amide Bond: The 4-iodoaniline is reacted with 2-thiophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodophenyl group is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiol derivatives.
Coupling: Products include biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other functional compounds.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl and thienyl groups can facilitate binding to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds, enhancing specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-(2-thienyl)acetamide
- N-(4-chlorophenyl)-2-(2-thienyl)acetamide
- N-(4-fluorophenyl)-2-(2-thienyl)acetamide
Uniqueness
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and coupling reactions. The iodine atom also enhances the compound’s ability to interact with biological targets through halogen bonding, potentially increasing its efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C12H10INOS |
|---|---|
Peso molecular |
343.19g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H10INOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Clave InChI |
SJWOQYYZVYZPJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I |
SMILES canónico |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)benzenesulfonamide](/img/structure/B375546.png)

![N-(3-{2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}-3-oxopropyl)benzamide](/img/structure/B375550.png)
![N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B375555.png)
![2,4-Dichloro-6-[(1-naphthylimino)methyl]phenol](/img/structure/B375556.png)

![[9-({4-nitrobenzylidene}amino)-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl](2-thienyl)methanone](/img/structure/B375559.png)
![(E)-4-((2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazono)methyl)phenyl nicotinate](/img/structure/B375560.png)
![4-[(2-{4,5-Dimethoxy-2-[2-(4-morpholinyl)-2-oxoethyl]benzyl}-4,5-dimethoxyphenyl)acetyl]morpholine](/img/structure/B375561.png)
![(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE](/img/structure/B375562.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375563.png)
![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B375564.png)
![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B375566.png)
![(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE](/img/structure/B375567.png)
